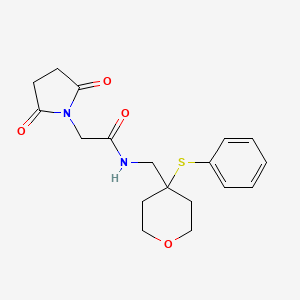

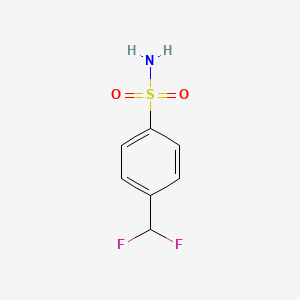

![molecular formula C13H10ClN5O2 B2919530 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895015-67-5](/img/structure/B2919530.png)

2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and an acetamide moiety. This compound has attracted attention due to its potential pharmacological activities, including antiviral, antimicrobial, and antitumor effects .

Synthesis Analysis

The synthesis of this compound involves the formation of the pyrazolo[3,4-d]pyrimidine scaffold tethered with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group. The reaction proceeds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition conditions, yielding good yields of the desired product .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, such as those synthesized in a study by El-Morsy et al. (2017), have shown antitumor activity against human breast adenocarcinoma cell lines. Specifically, one derivative displayed significant activity with mild to moderate efficacy compared to doxorubicin, a reference antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown higher anticancer activity than doxorubicin, with some also displaying good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Imaging Applications

One particular derivative within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series has been identified as a selective ligand of the translocator protein (18 kDa), which is significant for imaging the translocator protein with PET. This derivative, designed with a fluorine atom in its structure, facilitates labeling with fluorine-18 for in vivo imaging, showcasing its potential for non-invasive imaging techniques (Dollé et al., 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to explore their ligand-protein interactions and photovoltaic efficiency. These studies suggest that these compounds could be potential photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection, which are critical parameters for their application in photovoltaic cells (Mary et al., 2020).

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-8-2-1-3-9(4-8)19-12-10(5-17-19)13(21)18(7-16-12)6-11(15)20/h1-5,7H,6H2,(H2,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFPEGKCWJLHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

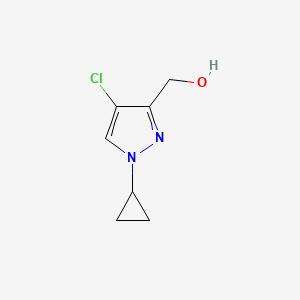

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)

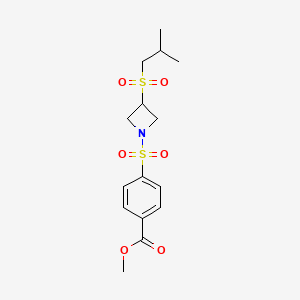

![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

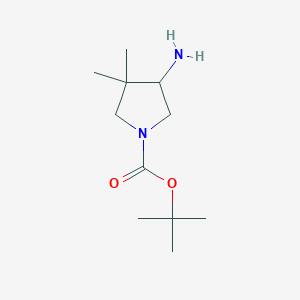

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)